molecular formula C7H8OS B081800 2-Propionylthiophene CAS No. 13679-75-9

2-Propionylthiophene

Cat. No. B081800
CAS RN: 13679-75-9
M. Wt: 140.2 g/mol
InChI Key: MFPZQZZWAMAHOY-UHFFFAOYSA-N
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Description

2-Propionylthiophene is a compound where a propionyl group is attached at the second position of the planar, aromatic thiophene ring . It has a molecular formula of C7H8OS and an average mass of 140.203 Da .


Molecular Structure Analysis

The molecular structure of 2-Propionylthiophene has been a subject of study due to the ambiguity of the molecular planarity when an alkyl group is attached to a system with conjugated double bonds . Quantum chemistry at the MP2 level of theory shows that in the two conformers syn- and anti-2PT, the ethyl group of the propionyl moiety is slightly tilted out of the thiophene ring plane .


Physical And Chemical Properties Analysis

2-Propionylthiophene is a liquid at 20 degrees Celsius . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Molecular Structure Analysis : Dindić, Stahl, and Nguyen (2020) investigated the molecular planarity of 2-Propionylthiophene (2PT), focusing on the orientation of the ethyl group in its structure. Their research using quantum chemistry and microwave spectroscopy revealed a slight, non-zero tilt angle of the ethyl group, indicating non-planarity of 2PT. This insight is crucial for understanding the compound's chemical behavior and interactions (Dindić, Stahl, & Nguyen, 2020).

  • Antimicrobial Activity : The synthesis and evaluation of antimicrobial activity of novel 2-aminothiophene derivatives, including compounds related to 2-Propionylthiophene, were explored by Prasad et al. (2017). These compounds exhibited significant biological properties, such as antimicrobial, antifungal, and anti-inflammatory activities (Prasad et al., 2017).

  • Synthesis of N-Benzyl Substituted 2Aminothiophene-3-Carboxylic Acid : A one-pot synthesis method for N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives was established in 2019, showcasing the versatility of 2-aminothiophenes in medicinal chemistry. The compounds synthesized demonstrated good antibacterial activity, highlighting the potential of 2-Propionylthiophene derivatives in pharmaceutical applications (Anonymous, 2019).

  • DNA-Binding Polymers : In 2014, Carreon et al. synthesized a cationic polythiophene derivative related to 2-Propionylthiophene, which showed potential as a theranostic gene delivery vehicle due to its ability to bind DNA and form polyplexes. This application demonstrates the use of 2-Propionylthiophene derivatives in biotechnology and gene therapy (Carreon et al., 2014).

  • Biological and Pharmacological Attributes : Bozorov et al. (2017) reviewed the diverse biological and pharmacological attributes of 2-aminothiophenes. They highlighted its use as selective inhibitors, receptors, and modulators in medicinal chemistry, underscoring the potential of 2-Propionylthiophene in the development of pharmacological agents (Bozorov et al., 2017).

  • Copper Ion Detection : Yao et al. (2013) developed a method for detecting copper ions using an anionic polythiophene derivative. This illustrates the application of 2-Propionylthiophene derivatives in environmental monitoring and analytical chemistry (Yao et al., 2013).

Safety And Hazards

2-Propionylthiophene is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing mist or vapors, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product .

properties

IUPAC Name

1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPZQZZWAMAHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70159933
Record name 1-(2-Thienyl)propan-1-one
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

107.00 °C. @ 11.00 mm Hg
Record name 2-Propanoylthiophene
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Product Name

2-Propionylthiophene

CAS RN

13679-75-9
Record name 1-(2-Thienyl)-1-propanone
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Record name 2-Propionylthiophene
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Record name 2-Propionylthiophene
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Record name 1-(2-Thienyl)propan-1-one
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Record name 1-(2-thienyl)propan-1-one
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Record name 2-PROPIONYLTHIOPHENE
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Record name 2-Propanoylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033159
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

57.00 °C. @ 760.00 mm Hg
Record name 2-Propanoylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

It was observed that the substrate N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine undergoes an elimination reaction (yielding, e.g., 1-(thiophen-2-yl)prop-2-en-1-one) at pH 8 which may be followed by enzymatic reduction to provide a number of additional products, e.g. 1-(thiophen-2-yl)propan-1-one, 1-(thiophen-2-yl)propan-1-ol, and 1-(thiophen-2-yl)prop-2-en-1-ol. However, a high concentration of isopropanol (>75%) reduces elimination and raising the pH to the 9 to 11 ranges obviates the elimination reaction
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Synthesis routes and methods II

Procedure details

The procedure for the Friedel-Crafts acylation of thiophene with propionyl chloride in the presence of tin tetrachloride is as follows. Tin tetrachloride (630 mg, 2.4 mmol) was added slowly to perfluorohexanes (FC-72, 3 mL) in a test tube (14 mm×105 mm) and then a mixed benzene solution (3 mL) of thiophene (168 mg, 2.0 mmol) and propionyl chloride (185 mg, 2.0 mmol) was slowly poured into the test tube. The tin tetrachloride layer in the bottom was stirred gently so as not to mix the three phases. which disappeared after 3 h. The benzene layer was decanted, washed with 10% HCl and H2O, dried over MgSO4, and concentrated. The residue was purified by short column chromatography (10 mm×40 mm) on silica gel with benzene to give 2-propionylthiophene in 71 % yield (200 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
C Dindić, W Stahl, HVL Nguyen - Physical Chemistry Chemical Physics, 2020 - pubs.rsc.org
… In the present study, 2-propionylthiophene (2PT), a ketone where an ethyl group is attached on one side of the C [double bond, length as m-dash] O bond and the planar thiophene ring …
Number of citations: 13 pubs.rsc.org
BP Fabrichnyi, YB Vol'kenshtein, VI Rogovik… - Chemistry of …, 1966 - Springer
… In a patent [2] on preparing II, these authors state that it has antibiotic activity, similar to the action of 5-formyl-2-propionylthiophene (junipal) isolated from the fungi Daedelea juniperina …
Number of citations: 3 link.springer.com
BP Fabrichnyi, SM Kostrova, GP Gromova… - Chemistry of …, 1973 - Springer
… When 2-propionylthiophene was nitrated, apparently only 4-nitro-2-propionylthiophene was … of potassium nitrate on a solution of 2-propionylthiophene in sulfuric acid contains about 90…
Number of citations: 6 link.springer.com
JV HEID, R LEVINE - The Journal of Organic Chemistry, 1948 - ACS Publications
… (b) 2-Propionylthiophene. The procedure was the same … (79%) of 2-propionylthiophene, bp 88-89 at 6 mm. … We prepared a sample of 2- propionylthiophene by their methodand found …
Number of citations: 40 pubs.acs.org
EY Schmidt, NV Semenova… - European Journal of …, 2021 - Wiley Online Library
… Synthesis of the thieno[3,2-b]pyrrole 3 ea directly from acetylene gas and 2-propionylthiophene. A mixture of 2-propionylthiophene (7.1 mmol, 1.00 g) and powdered KOH ⋅ 0.5 H 2 O (…
C Dindic, HVL Nguyen, A Lüchow - 2022 - publications.rwth-aachen.de
… 2-propionylthiophene, 2-acetylthiophene, three isomers of 2-acetylmethylthiophene, and 2-acetylfuran. For 2-propionylthiophene … While 2-propionylthiophene, 2-acetylthiophene and 2-…
Number of citations: 0 publications.rwth-aachen.de
MW Farrar, R Levine - Journal of the American Chemical Society, 1949 - ACS Publications
The advantages of hypohalite oxidation of methyl ketones1, 2 are well recognized, yet appar-ently little is known of the behavior of higher al-kyl ketones undersimilar conditions. 3 We …
Number of citations: 14 pubs.acs.org
RA Baldwin - 1959 - search.proquest.com
… P~(2—th ien y lJp ro p io n ic acid from 2-propionylthiophene.. 8 l 1 * 6-Di [2 *(5* 9 5-carboxyvinyl) th ien yl … An attem pt to prepare J3(2-thienyl)propionic acid from 2-propionylthiophene …
Number of citations: 0 search.proquest.com
K Aparajithan, AC Thompson… - Journal of Heterocyclic …, 1966 - Wiley Online Library
… 5.4 hloro-2-propionylthiophene … (0.003 mole) of 5-chloro-2propionylthiophene oxime (XVI) in 8 ml. of dry ether cooled in ice, was added 0.9 g. of phosphorus pentachloride. …
Number of citations: 11 onlinelibrary.wiley.com
BP Fabrichnyi, SM Kostrova… - KHIMIYA …, 1973 - … SOEDINENIYA LATVIAN INST …
Number of citations: 3

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